molecular formula C9H7BrF2O2 B1460480 Methyl 3-bromo-4,5-difluorophenylacetate CAS No. 1804403-26-6

Methyl 3-bromo-4,5-difluorophenylacetate

Cat. No.: B1460480
CAS No.: 1804403-26-6
M. Wt: 265.05 g/mol
InChI Key: MDXSAWIVIDTTMI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,5-difluorophenylacetate is a chemical compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol It is a derivative of phenylacetate, featuring bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4,5-difluorophenylacetate typically involves the esterification of 3-bromo-4,5-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,5-difluorophenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Oxidation: 3-bromo-4,5-difluorophenylacetic acid.

    Reduction: 3-bromo-4,5-difluorophenylethanol.

    Coupling: Biaryl compounds with various functional groups.

Scientific Research Applications

Methyl 3-bromo-4,5-difluorophenylacetate is used in several scientific research areas, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4,5-difluorophenylacetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-fluorophenylacetate
  • Methyl 3-bromo-5-fluorophenylacetate
  • Methyl 3-chloro-4,5-difluorophenylacetate

Uniqueness

Methyl 3-bromo-4,5-difluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(3-bromo-4,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXSAWIVIDTTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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